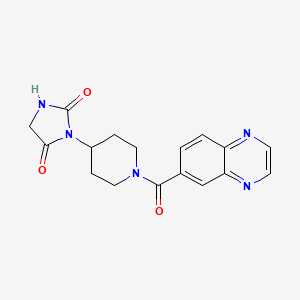

3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a synthetic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis

The molecular formula of “3-(1-(Quinoxaline-6-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is C17H16N4O4. Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives were first synthesized and tested for antimalarial activity several decades ago . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .Applications De Recherche Scientifique

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown promising results in the field of cancer research . They exhibit anti-proliferative activity, which means they can inhibit the growth of cancer cells. This makes them potential candidates for the development of new anti-cancer drugs .

Anti-Microbial Activity

Quinoxaline compounds have demonstrated significant anti-microbial properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in the development of new antibiotics .

Anti-Convulsant Activity

Some quinoxaline derivatives have been found to possess anti-convulsant activity . This suggests that they could be used in the treatment of conditions like epilepsy .

Anti-Tuberculosis Activity

Quinoxaline compounds have shown potential in the treatment of tuberculosis . They have demonstrated activity against the bacteria that cause this disease .

Anti-Malarial Activity

Research has indicated that quinoxaline derivatives can be effective against the parasites that cause malaria . This makes them potential candidates for the development of new anti-malarial drugs .

Anti-Leishmanial Activity

Quinoxaline compounds have demonstrated activity against the parasites that cause leishmaniasis . This suggests that they could be used in the development of treatments for this disease .

Anti-Inflammatory Activity

Quinoxaline derivatives have shown anti-inflammatory properties . This means they could potentially be used in the treatment of conditions like arthritis .

Anti-Oxidant Activity

Some quinoxaline compounds have demonstrated anti-oxidant activity . This suggests that they could be used to combat oxidative stress, which is implicated in various diseases .

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c23-15-10-20-17(25)22(15)12-3-7-21(8-4-12)16(24)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKICJLNXNRMWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2537618.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)

![7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2537626.png)

![2-chloro-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B2537627.png)

![9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2537628.png)

![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)